molecular formula C25H30N4O3S B2739289 (Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-phenylprop-2-enamide CAS No. 521283-33-0

(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-phenylprop-2-enamide

Cat. No. B2739289
CAS RN: 521283-33-0
M. Wt: 466.6
InChI Key: DPVYGASLSPZULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-phenylprop-2-enamide is a useful research compound. Its molecular formula is C25H30N4O3S and its molecular weight is 466.6. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-phenylprop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-phenylprop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The compound has been explored for its synthesis methods and potential biological activities. For instance, studies have shown that derivatives of similar compounds, through specific reactions, can yield products with significant anti-inflammatory and antimicrobial activities. These findings highlight the compound's relevance in developing new therapeutic agents and its potential role in medicinal chemistry (Ahmed, 2017).

Metabolic Pathways and Enzyme Interactions

Research has also delved into the metabolic pathways and enzyme interactions involving similar compounds. For example, studies on related compounds like zonisamide have uncovered the roles of liver cytosols and enzymes like aldehyde oxidase in their reductive metabolism. These insights are crucial for understanding the pharmacokinetics and pharmacodynamics of potential drugs based on this compound (Sugihara et al., 1996).

Antidepressant Properties

Investigations into novel piperidine derivatives, which share structural similarities with the compound , have identified significant anti-acetylcholinesterase (anti-AChE) activity. These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's, where AChE inhibitors can play a therapeutic role (Sugimoto et al., 1990).

Antimicrobial Activity

Further research on novel thiazole, pyridone, and chromene derivatives bearing sulfonamido moieties, related to the core structure of the compound, has shown promising antimicrobial properties. This emphasizes the compound's potential in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Darwish et al., 2014).

Potential in Neuroscience

The compound's relevance extends to neuroscience, where analogs have been studied as inhibitors of specific receptors or enzymes, such as the cannabinoid receptor antagonists. This research paves the way for the compound's use in studying brain receptor activities and developing treatments for related disorders (Lan et al., 1999).

properties

IUPAC Name

(Z)-2-cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3S/c1-3-29(4-2)33(31,32)22-13-14-24(28-15-9-6-10-16-28)23(18-22)27-25(30)21(19-26)17-20-11-7-5-8-12-20/h5,7-8,11-14,17-18H,3-4,6,9-10,15-16H2,1-2H3,(H,27,30)/b21-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVYGASLSPZULK-FXBPSFAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)NC(=O)C(=CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)NC(=O)/C(=C\C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-phenylprop-2-enamide

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